molecular formula C25H21F2N3O3S B11090031 2-[1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

2-[1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11090031
M. Wt: 481.5 g/mol
InChI Key: AVJWIQMQJRWCKF-UHFFFAOYSA-N
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Description

2-[1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes fluorophenyl groups, an imidazolidinone core, and a methoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: This step often starts with the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted by a nucleophile.

    Attachment of the Methoxyphenylacetamide Moiety: This step involves the acylation of the imidazolidinone core with 4-methoxyphenylacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the imidazolidinone ring.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The fluorophenyl groups can participate in various substitution reactions, especially nucleophilic aromatic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential activity against various biological targets, including enzymes and receptors.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Its fluorophenyl groups and imidazolidinone core suggest it could interact with biological systems in unique ways, possibly leading to new drug candidates.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 2-[1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity by interacting with binding sites on cell surface receptors.

    Pathway Interference: The compound might interfere with specific biochemical pathways, altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide: Similar structure but with chlorine atoms instead of fluorine.

    2-[1-(4-bromophenyl)-3-[(4-bromophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

The presence of fluorine atoms in 2-[1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its biological activity and make it a valuable compound for further research and development.

Properties

Molecular Formula

C25H21F2N3O3S

Molecular Weight

481.5 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H21F2N3O3S/c1-33-21-12-8-19(9-13-21)28-23(31)14-22-24(32)30(20-10-6-18(27)7-11-20)25(34)29(22)15-16-2-4-17(26)5-3-16/h2-13,22H,14-15H2,1H3,(H,28,31)

InChI Key

AVJWIQMQJRWCKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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